![molecular formula C14H8F4O2 B1322953 3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 845826-91-7](/img/structure/B1322953.png)

3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Übersicht

Beschreibung

3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound that is part of a broader class of fluorinated aromatic carboxylic acids. These compounds are of interest due to their unique chemical properties, which arise from the presence of fluorine atoms. Fluorine atoms can significantly alter the physical, chemical, and biological properties of organic molecules, making them valuable in various applications, including materials science, pharmaceuticals, and agrochemicals .

Synthesis Analysis

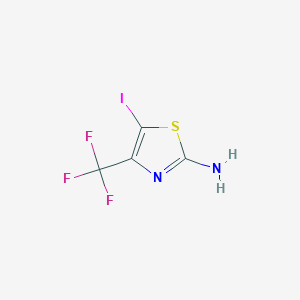

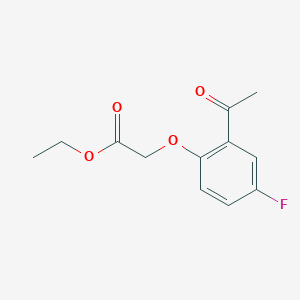

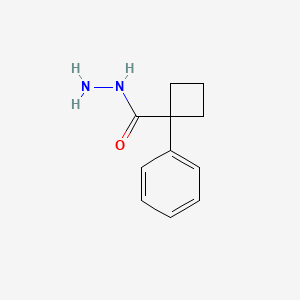

The synthesis of fluorinated carboxylic acids can involve several strategies, including deoxyfluorination of carboxylic acids using reagents like CpFluor to afford acyl fluorides, which can then be further transformed into various fluorinated compounds . Additionally, fluorodecarboxylation is a process where a carboxyl function is replaced by fluorine, typically using xenon difluoride as a reagent . The synthesis of related compounds often involves the use of electrophilic fluorination agents, which can lead to the formation of mono and gem-difluorolactones from fluorodihydropyridine-substituted carboxylic acids .

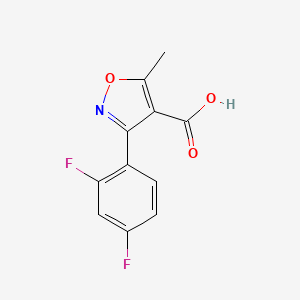

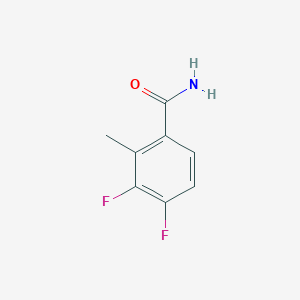

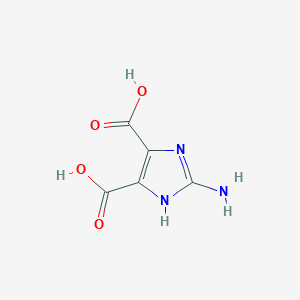

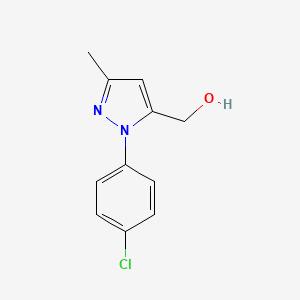

Molecular Structure Analysis

Fluorinated carboxylic acids can exhibit rich conformational landscapes due to the influence of fluorine atoms on the molecular geometry. High-resolution spectroscopic studies, such as those conducted on 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, reveal the presence of dominant conformers and provide insights into the structural similarities and differences between various fluorinated carboxylic acids . The introduction of fluorine can lead to significant changes in bond lengths, bond angles, and other structural parameters .

Chemical Reactions Analysis

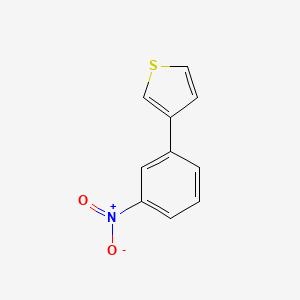

Fluorinated carboxylic acids can participate in a variety of chemical reactions. For instance, they can form complexes with metals, as seen in the synthesis and characterization of tri- and diorganotin(IV) complexes with fluorinated biphenyl carboxylic acids . These complexes have been studied for their potential antibacterial and antifungal activities. Additionally, the presence of fluorine can enhance the reactivity of carboxylic acids in nucleophilic substitution reactions and influence the stability of reaction intermediates .

Physical and Chemical Properties Analysis

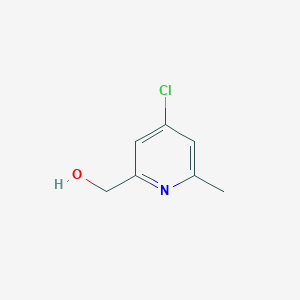

The physical and chemical properties of 3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid and related compounds are significantly impacted by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to increased thermal stability, altered acidity, and enhanced lipophilicity, which are important for the development of new materials and biologically active molecules . For example, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . Additionally, the fluorescence behavior of fluorinated compounds can be utilized in analytical methods, such as the spectrophotofluorometric analysis of related compounds in biological samples .

Wissenschaftliche Forschungsanwendungen

Organometallic Functionalization

- The compound has been utilized in the functionalization of aromatic and heterocyclic substrates through organometallic methods. This approach allows for the introduction of various substituents, enhancing the compound's utility in therapeutic and pesticidal activities. The fluorine labels in these materials are used to modulate key biological parameters like acidity and lipophilicity (Schlosser, 2005).

Photoredox Systems for Catalytic Fluoromethylation

- In photoredox systems, this compound serves as a structural motif for the catalytic fluoromethylation of carbon-carbon multiple bonds. This process is vital for the synthesis of organofluorine compounds, which are significant in pharmaceutical and agrochemical fields (Koike & Akita, 2016).

Development of Poly(arylene ether)s

- This compound has been used in the synthesis of novel poly(arylene ether)s. These polymers, featuring high thermal stability and solubility in various organic solvents, have potential applications in materials science, particularly in high-performance plastics (Salunke et al., 2007).

Trifluoromethylation of Ketones and Sulfonyl Fluorides

- The compound plays a role in the organocatalytic trifluoromethylation of ketones and arylsulfonyl fluorides, a process important for the synthesis of biologically active molecules. This method expands the synthetic applications of trifluoromethylation (Okusu et al., 2015).

Synthesis of Trifluoromethylated Analogues

- The compound is used in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid. These analogues are significant due to their potential application in medicinal chemistry and drug design (Sukach et al., 2015).

Synthesis of Arylfluoronaphthyridine Antibacterial Agents

- It has been applied in the synthesis of novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with significant antibacterial activity, highlighting its role in the development of new antibacterial agents (Chu et al., 1986).

Synthesis of High-Performance Polymers

- The compound contributes to the synthesis of high glass-transition temperature and organosoluble novel arylene ether polymers. These polymers' thermal stability and solubility profile make them suitable for advanced material applications (Huang et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, “3-Fluoro-4-trifluoromethyl-phenylboronic acid”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHWMITJFDUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630806 | |

| Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

845826-91-7 | |

| Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)